3-(4-Iodophenyl)-2H-chromen-2-one
Overview
Description
Chromen-2-one derivatives, including 3-(4-Iodophenyl)-2H-chromen-2-one, are a class of compounds that have garnered significant interest in the field of organic chemistry due to their diverse range of biological activities and potential applications in medicinal chemistry. These compounds are characterized by a 2H-chromen-2-one core structure, which can be modified with various substituents to yield a wide array of chemical entities with unique properties and functions.
Synthesis Analysis
The synthesis of chromen-2-one derivatives can be achieved through various methods. For instance, one-pot synthesis methods have been developed to create 3-(furan-2-yl)-4H-chromen-4-ones using K10 montmorillonite catalysis under solvent-free conditions, which offers advantages such as recyclability of the catalyst and ease of work-up . Similarly, 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones have been synthesized through oxidative cyclization using copper acetate as a catalyst . Another approach involves the synthesis of 3-((trifluoromethyl)thio)-4H-chromen-4-one using AgSCF3 and trichloroisocyanuric acid to generate electrophilic trifluoromethylthio species in situ . Additionally, modular synthesis methods have been reported, such as the carbonylative Sonogashira coupling–intramolecular aldol cascade reaction for the synthesis of 3-aryl-4-(arylethynyl)-2H-chromen-2-ones .
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives is often elucidated using techniques such as X-ray diffraction. For example, the supramolecular structure of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones has been established, revealing interactions such as C–H···A (A = O, π) and π-stacking, which contribute to the stability of the crystal structure . The crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one has also been determined, showing the formation of linear chains in the crystallographic c-axis due to π-π stacking .
Chemical Reactions Analysis
Chromen-2-one derivatives can undergo a variety of chemical reactions. For instance, the synthesis of substituted furo[3,2-c]chromen-4-ones involves a four-component reaction that includes a Michael addition, an aza-nucleophilic addition, an intermolecular nucleophilic addition, and a dehydration reaction . The photochemical synthesis of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones from 3-propynyloxy-chromenones through an intramolecular Paternò–Büchi reaction is another example of the chemical reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure and substituents. The physico-chemical properties of 3,3'-[(4-hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) have been studied, showing sensitivity to solvent polarity and the ability to form hydrogen bonds with both protic and aprotic solvents . The acid dissociation constants for this compound were estimated using techniques such as potentiometric and UV/vis titration experiments, as well as NMR spectroscopy .
Scientific Research Applications
Synthesis and Catalytic Applications
3-(4-Iodophenyl)-2H-chromen-2-one and related compounds have been utilized in the synthesis of various pharmaceuticals and organic compounds. A study explored the synthesis and characterization of novel polystyrene-supported TBD catalysts used in Michael addition for synthesizing Warfarin and its analogues (Alonzi et al., 2014). Similarly, a modular method was developed for synthesizing 3-aryl-4-(arylethynyl)-2H-chromen-2-ones, showcasing a carbonylative Sonogashira coupling–intramolecular aldol cascade reaction (Chandrasekhar et al., 2016).
Chemical Properties and Crystal Structure
The physicochemical properties and crystal structure of 3,3'-[(4-hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) were analyzed, providing insights into its structural and electronic characteristics (Elenkova et al., 2014).
Antimicrobial Applications
A study demonstrated the efficient synthesis and antimicrobial activity of 3-(arylsulfanyl)-4-hydroxy-2H-chromen-2-ones, highlighting their potential in combating bacterial and fungal organisms (Anjaiah et al., 2018). Another research synthesized novel 4-hydroxy-3-(phenylthio)-2H-chromen-2-ones and their derivatives, evaluating their antibacterial and analgesic activities (Rajesha et al., 2011).
Sensor Applications
Compounds similar to 3-(4-Iodophenyl)-2H-chromen-2-one have been used in the development of chemo-sensors for the detection of specific ions like Cu2+ in aqueous solutions (Jo et al., 2014).
Green Chemistry Approaches
Researchhas also been conducted on greener protocols for synthesizing derivatives of 3-(4-Iodophenyl)-2H-chromen-2-one, such as the one-pot synthesis of 3-Se/S-4H-chromen-4-ones using environmentally friendly methods (Rafique et al., 2017).
Analytical and Spectral Studies
Spectral analysis and DFT (Density Functional Theory) investigations of benzopyran analogues, including compounds structurally related to 3-(4-Iodophenyl)-2H-chromen-2-one, have been conducted to understand their electronic properties and potential applications in various fields (Al-Otaibi et al., 2020).
Antibacterial and Biological Effects
Further, the antibacterial effects and synthesized new derivatives of 4-hydroxy-chromen-2-one, a compound closely related to 3-(4-Iodophenyl)-2H-chromen-2-one, have been reported, showcasing its potential in medicinal chemistry (Behrami & Dobroshi, 2019).
Safety And Hazards
Future Directions
The future directions for research on “3-(4-Iodophenyl)-2H-chromen-2-one” would likely depend on its potential applications. For example, if it showed promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .
properties
IUPAC Name |
3-(4-iodophenyl)chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9IO2/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECODLMNIMINDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348172 | |
Record name | 3-(4-Iodophenyl)-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Iodophenyl)-2H-chromen-2-one | |
CAS RN |
25229-74-7 | |
Record name | 3-(4-Iodophenyl)-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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